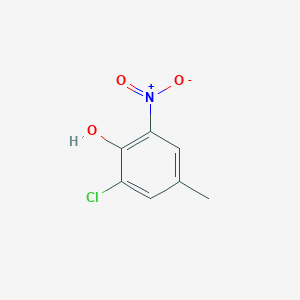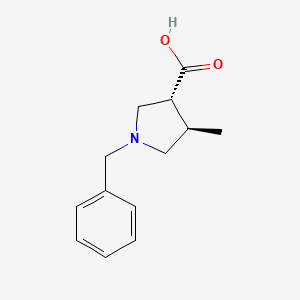
2,3,4,6-Tetrafluorophenol
Overview
Description
2,3,4,6-Tetrafluorophenol is an organofluorine compound with the molecular formula C6H2F4O. It is a derivative of phenol where four hydrogen atoms are replaced by fluorine atoms. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,3,4,6-Tetrafluorophenol involves the reaction of 2,3,4,5,6-pentafluorobenzoic acid with an inorganic base and a phase transfer catalyst in water to obtain 4-hydroxy-2,3,4,6-tetrafluorobenzoic acid, which is then decarboxylated to yield this compound . Another method involves the reaction of 1,2,4,5-tetrafluorobenzene with an organic lithium agent in an inert solvent at low temperature to form an aryl lithium intermediate, which is then reacted with boric acid ester to produce this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The choice of raw materials and reaction conditions can significantly impact the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3,4,6-Tetrafluorophenol undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Common reagents used in reactions with this compound include organic lithium agents, boric acid esters, and phase transfer catalysts . Reaction conditions often involve low temperatures and inert solvents to ensure the stability of intermediates.
Major Products
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated aromatic compounds.
Scientific Research Applications
2,3,4,6-Tetrafluorophenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: It serves as a substrate in enzymatic studies, particularly involving cytochrome P450.
Industry: It is utilized in the production of advanced materials and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2,3,4,6-Tetrafluorophenol involves its interaction with specific molecular targets, such as enzymes in biological systems. For instance, it acts as a substrate for cytochrome P450 enzymes, which catalyze its hydroxylation . The presence of fluorine atoms can influence the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrafluorophenol: Another fluorinated phenol with similar properties but different substitution patterns.
Pentafluorophenol: Contains five fluorine atoms and is used in similar applications.
Uniqueness
2,3,4,6-Tetrafluorophenol is unique due to its specific substitution pattern, which can influence its chemical reactivity and interactions. This makes it valuable in certain synthetic and research applications where other fluorinated phenols may not be as effective.
Properties
IUPAC Name |
2,3,4,6-tetrafluorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F4O/c7-2-1-3(8)6(11)5(10)4(2)9/h1,11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKYBDRJPCSUAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397386 | |
| Record name | 2,3,4,6-tetrafluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60890-56-4 | |
| Record name | 2,3,4,6-tetrafluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(naphthalen-1-yl)methyl]guanidine hydrochloride](/img/structure/B3054449.png)



![2H,3H-Naphtho[1,2-B]furan-2-one](/img/structure/B3054461.png)

![3-[(Butylamino)methyl]phenol](/img/structure/B3054463.png)
![4-[(butylamino)methyl]-n,n-dimethylaniline](/img/structure/B3054464.png)
![3-Oxaspiro[5.5]undecan-2-one](/img/structure/B3054465.png)

![Ethyl 3-[3-(3-ethoxy-3-oxoprop-1-ynyl)phenyl]prop-2-ynoate](/img/structure/B3054467.png)
